Lipophilicity (LogP) Comparison: Enhanced Organic Solubility vs. Unsubstituted Analog
The target compound demonstrates significantly higher lipophilicity than its unsubstituted analog N-benzylcyclopentanamine. The ortho-chloro substitution increases the calculated LogP from 2.89 to 3.49, representing a 21% increase in the partition coefficient [1][2]. This enhanced lipophilicity, consistent with class-level observations that chlorination generally elevates LogP relative to hydrogen-substituted congeners, predicts improved solubility in nonpolar organic solvents and potentially altered membrane permeability characteristics .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.49 |
| Comparator Or Baseline | N-benzylcyclopentanamine (CAS 15205-23-9): LogP = 2.89 |
| Quantified Difference | ΔLogP = +0.60 (21% increase) |
| Conditions | Calculated values from Chembase database; method consistent across both entries |
Why This Matters
The +0.60 LogP differential provides a quantifiable basis for selecting the chlorinated scaffold when higher lipophilicity is required for organic-phase reactions or when tuning the lipophilic character of a lead series.
- [1] Chembase. N-benzylcyclopentanamine (CBID:21882). Chembase Molecular Database. LogP calculated value: 2.8862965. View Source
- [2] Chembase. N-[(2-chlorophenyl)methyl]cyclopentanamine (CBID:270631). Chembase Molecular Database. LogP calculated value: 3.4903412. View Source
